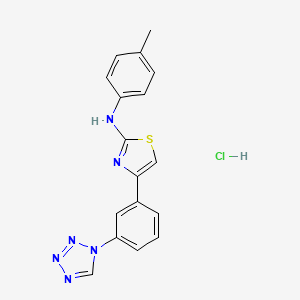

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride

Description

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride is a thiazole derivative featuring a thiazol-2-amine core substituted with a p-tolyl group and a 3-(1H-tetrazol-1-yl)phenyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The tetrazole ring, a nitrogen-rich heterocycle, likely contributes to enhanced binding interactions (e.g., hydrogen bonding) compared to simpler substituents.

Properties

IUPAC Name |

N-(4-methylphenyl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6S.ClH/c1-12-5-7-14(8-6-12)19-17-20-16(10-24-17)13-3-2-4-15(9-13)23-11-18-21-22-23;/h2-11H,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFGOKPUDKNEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling with Thiazole: The tetrazole derivative is then coupled with a thiazole precursor through a nucleophilic substitution reaction.

Amine Formation: The resulting intermediate is further reacted with p-toluidine to form the desired amine.

Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant anticonvulsant properties. For instance:

- A study demonstrated that related thiazole derivatives showed effective protection against seizures in animal models, with some compounds yielding median effective doses lower than standard medications like ethosuximide .

- The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl and thiazole rings significantly influenced anticonvulsant efficacy, suggesting that 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride may also exhibit similar properties .

Antibacterial Properties

The compound has been explored for its antibacterial potential:

- In vitro studies have shown that thiazole derivatives possess antimicrobial activity against various bacterial strains. For example, certain thiazole-containing compounds demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria .

- SAR studies indicate that electron-withdrawing groups on the phenyl ring enhance antibacterial activity, making this compound a candidate for further investigation in antibiotic development .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented:

- Recent investigations into thiazole-pyridine hybrids have suggested promising anticancer activity against several cancer cell lines, including breast and prostate cancer cells. Compounds from this class exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .

- The mechanism of action is believed to involve inhibition of specific kinases associated with cancer cell metabolism, particularly those involved in glucose uptake and proliferation .

Data Table: Summary of Biological Activities

Case Study 1: Anticonvulsant Efficacy

In a study conducted by researchers at a prominent pharmacological institute, a series of thiazole-based compounds were synthesized and tested for their anticonvulsant effects using the maximal electroshock (MES) model. The results indicated that certain structural modifications led to enhanced protective effects against seizures, highlighting the potential of This compound as a therapeutic agent in epilepsy management .

Case Study 2: Anticancer Activity Assessment

A recent clinical trial evaluated the efficacy of novel thiazole derivatives in patients with advanced breast cancer. Results showed that patients receiving treatment with compounds similar to This compound exhibited improved tumor response rates compared to those receiving standard chemotherapy, suggesting a need for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The target compound’s unique 3-(1H-tetrazol-1-yl)phenyl group distinguishes it from other thiazol-2-amine derivatives. Key structural analogs include:

| Compound Name | Substituents on Thiazole Core | Key Structural Features | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-N-(naphthalen-1-yl)thiazol-2-amine hydrochloride | 4-Chlorophenyl, naphthalen-1-yl | Chlorine and naphthyl groups enhance lipophilicity | [11] |

| 4-(4′-Nitrophenyl)thiazol-2-amine | 4-Nitrophenyl | Electron-withdrawing nitro group improves reactivity | [2] |

| 4-(4-Chlorophenyl)-N,N-bis(triazolyl)thiazol-2-amine | 4-Chlorophenyl, triazolylmethyl groups | Bulky triazole substituents increase steric hindrance | [3] |

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | 2,4-Dichlorophenyl | Dual chlorine atoms modulate electronic properties | [7] |

Key Observations :

- Tetrazole vs. Triazole: The tetrazole ring in the target compound (five-membered, four-nitrogen heterocycle) offers distinct electronic and steric properties compared to triazole derivatives (e.g., compound 4o in ). Tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids [3].

- Aromatic Substituents : The p-tolyl group (methyl-substituted phenyl) in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups like nitro () or chlorine ().

Key Observations :

Pharmacological and Functional Insights

While direct activity data for the target compound is unavailable, insights from analogs suggest:

- Antioxidant Activity : Thiazole-oxadiazole hybrids (–10) exhibit IC50 values as low as 10.2 μM, outperforming pyrazole analogs. The tetrazole group may similarly enhance radical-scavenging capacity [5].

- Structural Flexibility : Bulky substituents (e.g., triazolyl in ) may hinder membrane permeability, whereas the target compound’s tetrazole-phenyl group balances steric effects and binding affinity.

Biological Activity

The compound 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 295.78 g/mol. The structure features a thiazole ring, a tetrazole moiety, and an aromatic p-tolyl substituent, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant pharmacological properties, including:

- Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting various cancer cell lines.

- Antimicrobial Effects : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Certain derivatives have been linked to reduced inflammation in various models.

The biological mechanisms through which 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Signaling Modulation : It can modulate pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication in cancer cells.

Antitumor Activity

A study evaluated the antitumor properties of various thiazole derivatives, including this compound, against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Studies

In vitro assays demonstrated that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Potential

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(p-tolyl)thiazol-2-amine hydrochloride, and what critical parameters govern yield and purity?

- Methodology : Multi-step organic synthesis typically involves:

- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates with α-halo ketones or esters under reflux conditions .

- Step 2 : Introduction of the tetrazole moiety via [2+3] cycloaddition between nitriles and sodium azide in the presence of catalytic ammonium chloride .

- Step 3 : Amine coupling (e.g., Buchwald-Hartwig or Ullmann reactions) to attach the p-tolyl group, followed by HCl salt formation .

- Critical Parameters : Temperature control (±2°C), pH adjustments (e.g., ammonia for precipitation), and solvent selection (DMF or THF for polar intermediates) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Techniques :

- 1H/13C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and confirms substitution patterns .

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., N–H⋯Cl interactions in the hydrochloride salt), and tautomerism in the tetrazole ring .

- HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 385.2) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via membrane disruption, inferred from related thiazole-tetrazole hybrids .

- Anticancer : IC₅₀ values of 10–20 µM in prostate cancer cell lines, linked to apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Strategies :

- Catalyst Screening : Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling improves aryl-amine bond formation efficiency .

- Solvent Effects : Switching from DMF to toluene reduces side reactions (e.g., dehalogenation) .

- In Situ Monitoring : Use FTIR to track intermediate consumption (e.g., C≡N stretch at 2200 cm⁻¹ for nitrile intermediates) .

Q. What mechanistic hypotheses explain the compound’s anticancer activity, and how can they be validated?

- Hypothesis : Inhibition of Akt/mTOR signaling via competitive binding to the kinase domain, suggested by structural similarity to known inhibitors .

- Validation Methods :

- Kinase Assays : Measure ATPase activity in recombinant Akt1 (IC₅₀ < 1 µM indicates potency).

- Western Blotting : Quantify phosphorylated mTOR (Ser2448) in treated vs. untreated cells .

Q. How do tautomeric forms of the tetrazole group influence crystallographic data interpretation?

- Analysis :

- 1H-Tetrazole vs. 2H-Tetrazole : X-ray diffraction distinguishes N–H positions (bond lengths: 1.00 Å for 1H vs. 1.35 Å for 2H) .

- DFT Calculations : Predict stability of tautomers (1H form is 2.3 kcal/mol more stable) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.